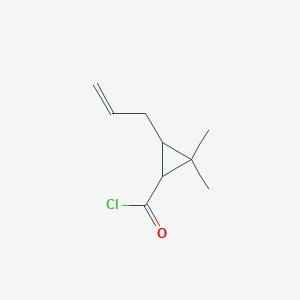
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is an organic compound characterized by a cyclopropane ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride typically involves the reaction of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form halogenated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. The reactions are usually performed at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Halogenated derivatives.
Oxidation Reactions: Carboxylic acids and ketones.
科学的研究の応用
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, such as fragrances and flavors, due to its unique structural features.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride involves its interaction with nucleophiles or electrophiles, depending on the type of reaction. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The prop-2-en-1-yl group can participate in addition reactions with electrophiles. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropylmethyl acetate: This compound has a similar cyclopropane ring structure but with different substituents.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Another compound with a similar cyclopropane ring but with an ester functional group.
Uniqueness
2,2-Dimethyl-3-(prop-2-en-1-yl)cyclopropane-1-carbonyl chloride is unique due to its combination of a cyclopropane ring, a prop-2-en-1-yl group, and a carbonyl chloride group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
特性
CAS番号 |
75077-08-6 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
2,2-dimethyl-3-prop-2-enylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-4-5-6-7(8(10)11)9(6,2)3/h4,6-7H,1,5H2,2-3H3 |
InChIキー |
LXIXKGPIRDONDE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)Cl)CC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















